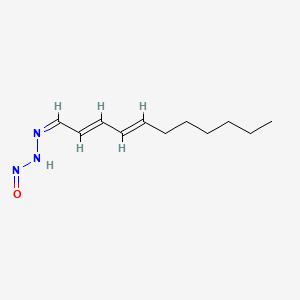
Triacsin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacsin A is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Gene Clusters
- Biosynthesis of Triacsin A : Triacsin A is a natural product with a unique N-hydroxytriazene moiety, not found in other secondary metabolites. Its biosynthetic gene cluster was identified in Streptomyces aureofaciens, revealing insights into N-hydroxytriazene biosynthesis (Twigg et al., 2019).
Biochemical Activity and Applications
- Inhibition of Acyl-CoA Synthetase : Triacsin A is a potent inhibitor of acyl-CoA synthetase, impacting lipid metabolism. Its inhibition mechanism is non-competitive with ATP and coenzyme A, but competitive with long-chain fatty acids (Hiroshi et al., 1987).
- Role in Cell Proliferation : Triacsin A has been shown to inhibit cell proliferation in certain cell types, such as Raji cells. This inhibition is linked to its effect on lipid metabolism and synthesis (Tomoda et al., 1991).
- Anti-Atherosclerotic Activity : Triacsin C, a related compound, has demonstrated anti-atherosclerotic effects in animal models. It inhibits acyl-CoA synthetase, reducing lipid accumulation and atherosclerotic areas (Matsuda et al., 2008).
Impact on Lipid Metabolism and Inflammation
- Influence on Lipid Synthesis and Metabolism : Triacsin A significantly affects lipid synthesis pathways, highlighting its potential for studying lipid metabolism mechanisms (Tomoda et al., 1987).
- Modulation of Inflammatory Responses : It has been observed that Triacsin C can modulate inflammatory responses, such as in adipocytes, suggesting a role in inflammation research (Park & Spurlock, 2012).
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
N-[(Z)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15)/b8-7+,10-9+,12-11- |
InChI-Schlüssel |
ZEPDNBQRELJMRH-CPIUXLSQSA-N |
Isomerische SMILES |
CCCCCC/C=C/C=C/C=N\NN=O |
Kanonische SMILES |
CCCCCCC=CC=CC=NNN=O |
Synonyme |
triacsin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



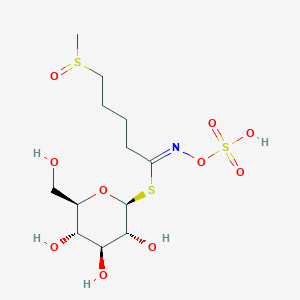

![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B1234320.png)
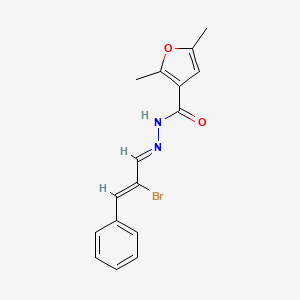
![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)

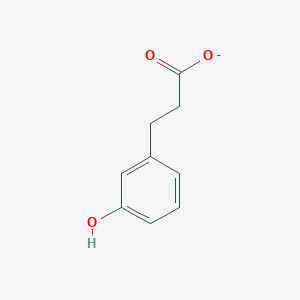

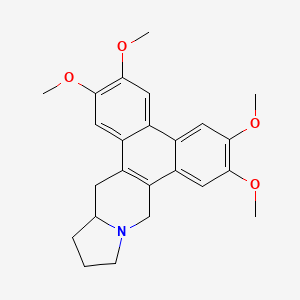
![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)